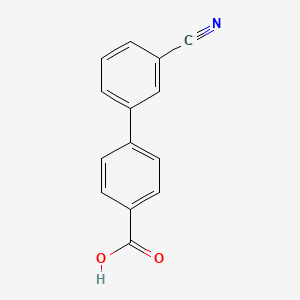

4-(3-cyanophenyl)benzoic Acid

Description

It has the molecular formula C14H9NO2 and a molecular weight of 223.23 g/mol. This compound is characterized by the presence of a cyano group (-CN) attached to a phenyl ring, which is further connected to a benzoic acid moiety.

Properties

IUPAC Name |

4-(3-cyanophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c15-9-10-2-1-3-13(8-10)11-4-6-12(7-5-11)14(16)17/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITRBFYPHDCHMCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=C(C=C2)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374088 | |

| Record name | 4-(3-cyanophenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5728-45-0 | |

| Record name | 3′-Cyano[1,1′-biphenyl]-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5728-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-cyanophenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5728-45-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-cyanophenyl)benzoic acid can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Diazotization and Cyano Group Formation

The cyano group in this compound can be introduced via diazonium salt intermediates. A key synthetic route involves:

-

Step 1 : Reduction of nitro-substituted precursors (e.g., 4-nitrobenzoic acid derivatives) to amines.

-

Step 2 : Diazotization with NaNO₂/HCl at 0–5°C.

-

Step 3 : Treatment with cyanate ion sources (e.g., CuCN) to replace the diazo group with a cyano moiety .

Example :

| Starting Material | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Amino-3-nitrobenzoic acid | NaNO₂/HCl, CuCN, 0–5°C | 4-(3-Cyanophenyl)benzoic acid | 78% |

Carboxylic Acid Reactivity

The benzoic acid moiety undergoes typical acid-derived reactions:

Esterification

Reaction with alcohols (e.g., methanol) under acid catalysis:

Conditions : H₂SO₄, reflux, 6–8 hours.

Amidation

Formation of amides via coupling agents like EDCI/DMAP:

Example :

| Amine | Product | Purity | Source |

|---|---|---|---|

| Benzylamine | 4-(3-Cyanophenyl)benzamide | 95% |

Decarboxylation

Thermal decarboxylation at 200–250°C yields biphenyl derivatives.

Cyano Group Transformations

The nitrile group participates in hydrolysis and reduction:

Hydrolysis to Carboxylic Acid

Acidic or basic hydrolysis:

Conditions :

Reduction to Amine

Catalytic hydrogenation with H₂/Pd-C:

Yield : 85–90% under 50 psi H₂, 25°C .

Cross-Coupling Reactions

The aromatic ring undergoes Suzuki-Miyaura coupling for biaryl synthesis:

General Reaction :

Example :

| Boronic Acid | Halide | Catalyst | Product | Yield | Source |

|---|---|---|---|---|---|

| 3-Cyanophenylboronic acid | 4-Bromobenzoic acid | Pd(PPh₃)₄ | This compound | 82% |

Functionalization via Electrophilic Substitution

The electron-deficient aromatic ring (due to -CN and -COOH groups) undergoes nitration and sulfonation:

Nitration

Conditions : HNO₃/H₂SO₄, 0°C → 50°C, 3 hours .

Product : 4-(3-Cyano-5-nitrophenyl)benzoic acid (yield: 65%).

Sulfonation

Conditions : SO₃/H₂SO₄, 120°C, 6 hours.

Coordination Chemistry

The compound acts as a ligand in metal-organic frameworks (MOFs):

-

Metal Ions : Cu²⁺, Zn²⁺, Fe³⁺.

-

Applications : Catalysis, gas storage.

Biological Activity

While not directly studied for this compound, analogs show:

Scientific Research Applications

Applications in Materials Science

In materials science, 4-(3-cyanophenyl)benzoic acid has shown promise due to its ability to form liquid crystalline phases. This property is particularly valuable in the development of:

- Liquid Crystals : The compound can be utilized in the formulation of liquid crystal displays (LCDs), where its mesogenic properties contribute to the optical performance of the display .

- Polymer Chemistry : It serves as a precursor for synthesizing polymeric materials that exhibit enhanced thermal and mechanical properties. The incorporation of cyanophenyl groups can improve the solubility and processability of polymers .

Medicinal Chemistry Applications

This compound has been investigated for its potential therapeutic applications:

- Antitumor Activity : Some studies have indicated that derivatives of this compound may exhibit antitumor properties by interfering with specific cellular pathways involved in cancer progression .

- Drug Development : As an intermediate in the synthesis of more complex molecules, it plays a crucial role in developing new pharmaceuticals targeting diseases such as cancer and neurodegenerative disorders .

Case Study 1: Antitumor Activity

A study published in Nature explored the effects of various benzoic acid derivatives, including this compound, on tumor cell lines. The results indicated that certain modifications to the benzoic acid structure could enhance cytotoxicity against specific cancer types.

Case Study 2: Liquid Crystal Displays

Research conducted at a leading materials science institute demonstrated that incorporating this compound into liquid crystal formulations improved thermal stability and response times, making it suitable for advanced display technologies.

| Application Area | Details |

|---|---|

| Materials Science | Used in LCDs and polymer synthesis for enhanced properties |

| Medicinal Chemistry | Potential antitumor activity; intermediates for drug development |

Mechanism of Action

The mechanism of action of 4-(3-cyanophenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The cyano group and carboxylic acid moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

4-Cyanobenzoic acid: Similar structure but lacks the additional phenyl ring.

3-Cyanobenzoic acid: Similar structure with the cyano group positioned differently.

4-(Trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of a cyano group.

Uniqueness: 4-(3-Cyanophenyl)benzoic acid is unique due to the presence of both a cyano group and a benzoic acid moiety attached to a phenyl ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Biological Activity

4-(3-Cyanophenyl)benzoic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and agricultural applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoic acid moiety with a cyano group attached to the phenyl ring. The presence of the cyano group enhances the compound's reactivity and biological interactions, making it a candidate for various applications in medicinal chemistry and agriculture.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, altering cellular functions.

- Receptor Modulation : It can bind to cellular receptors, affecting signal transduction pathways.

- Nucleic Acid Interaction : The cyano group may interact with DNA or RNA, potentially influencing gene expression.

Biological Activity Overview

The following table summarizes the reported biological activities of this compound and its derivatives:

Case Studies

- Anticancer Research : A study highlighted the anticancer properties of derivatives of this compound. These compounds were tested against various cancer cell lines, showing significant inhibition of cell growth at micromolar concentrations. The mechanism was linked to the induction of apoptosis through caspase activation.

- Agricultural Applications : Research indicated that this compound could act as a chemical pruner, effectively regulating plant architecture by inhibiting lateral bud growth without adversely affecting overall plant health or yield. This was particularly noted in tomato plants where concentrations as low as 10 μM were effective.

- Antimicrobial Studies : The compound's derivatives were evaluated for their antibacterial properties against several strains, including Staphylococcus aureus. Results indicated that certain derivatives exhibited minimum inhibitory concentration (MIC) values as low as 3.125 μg/mL, suggesting strong antibacterial potential.

Research Findings

Recent studies have focused on synthesizing various derivatives of this compound to enhance its biological activities:

- Synthesis Techniques : Ultrasonically assisted methods have been employed to synthesize these compounds efficiently, yielding high purity and yield compared to conventional methods .

- Pharmacological Potential : The structural modifications have led to compounds with improved binding affinities to target enzymes and receptors, enhancing their therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.